molecular formula C3H5NO2 B1671898 Glycidamide CAS No. 5694-00-8

Glycidamide

Cat. No. B1671898
CAS RN: 5694-00-8
M. Wt: 87.08 g/mol
InChI Key: FMAZQSYXRGRESX-UHFFFAOYSA-N
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Description

Glycidamide is an organic compound with the molecular formula C3H5NO2 and a molecular weight of 87.078 g/mol . It is a bioactive, potentially toxic, or even carcinogenic metabolite of acrylamide . It is a colorless oil and structurally, it contains adjacent amides and epoxide functional groups .


Synthesis Analysis

Glycidamide can be synthesized by the hydration of acrylonitrile, which is catalyzed enzymatically . This reaction is also catalyzed by sulfuric acid as well as various metal salts .


Molecular Structure Analysis

Glycidamide is a reactive epoxide metabolite from acrylamide . It can react with nucleophiles, resulting in covalent binding of the electrophile . It gives a positive response in the Ames/Salmonella mutagenicity assay, which indicates that it can cause mutations in the DNA .


Chemical Reactions Analysis

Glycidamide stems from cytochrome P450 isoform 2E1 (CYP 2E1)-catalyzed oxidation of acrylamide, and bionucleophiles (DNA bases and amino acid residues bearing a nucleophilic side chain) can promote the ring-opening reaction of this reactive metabolite yielding stable covalent adducts .


Physical And Chemical Properties Analysis

Glycidamide is a colorless oil with a molecular weight of 87.078 g/mol . It has a density of 1.404 g/cm^3 .

Scientific Research Applications

Placental Transfer and Toxicological Impact

Glycidamide, a metabolite of acrylamide, has been studied for its ability to cross the placenta, similar to antipyrine, suggesting fetal exposure if the mother is exposed. Although glycidamide metabolism wasn't detected during the 4-hour perfusions in this study, and DNA adducts were undetectable in the placentas, there's potential for fetal exposure post maternal metabolism (Annola et al., 2008).

Neurotoxic Comparisons

A study comparing the neurotoxicity of glycidamide and acrylamide in rats found that acrylamide's toxic effects were greater than those of glycidamide in several behavioral and neuro-biochemical tests. This suggested that nerve tissue is more vulnerable to acrylamide than to glycidamide, indicating acrylamide's neurotoxic effects may be primarily due to the parent compound rather than its metabolite (Deng, Jiao & He, 1997).

Impact on Calcium and Calmodulin-dependent Kinase-mediated Phosphorylation

Glycidamide's effects on Ca2+/calmodulin-dependent protein kinase phosphorylation of cytoskeletal proteins were examined, showing increased phosphorylation in brain and spinal cord of glycidamide-treated animals. This suggests a potential role in the pathogenesis of glycidamide-induced neurotoxicity (Reagan, Wilmarth, Friedman & Abou‐Donia, 1995).

Genotoxicity and DNA Adduct Formation

Glycidamide's genotoxicity was evidenced by its capacity to form DNA adducts in human and mouse cells, contributing to its mutagenic nature. This was more pronounced with glycidamide than acrylamide, further highlighting its potential role in carcinogenesis (Besaratinia & Pfeifer, 2004).

Formation of Nucleoside Adducts

Research has characterized the adducts formed in reactions of glycidamide with nucleosides like thymidine and cytidine, providing insight into its mutagenic and carcinogenic potentials. This includes the identification of specific adducts such as N3-(2-carboxy-2-hydroxyethyl)uridine (Backman, Sjöholm & Kronberg, 2004).

Carcinogenicity in Animal StudiesGlycidamide's role as a reactive electrophile and its carcinogenic effects have been studied in animal models, contributing to our understanding of its potential human health risks [(National Toxicology Program, 2014)]

Scientific Research Applications of Glycidamide

1. Placental Transfer and Toxicology

Transplacental Transfer

Glycidamide demonstrates similar transplacental transfer rates to antipyrine in human placenta. This finding is significant for understanding fetal exposure risks, as glycidamide, a metabolite of acrylamide, can cross the placenta from maternal to fetal circulation. Despite glycidamide-derived DNA adducts being undetectable in placentas after perfusions, fetal exposure is possible post maternal metabolism (Annola et al., 2008).

2. Neurotoxicity

Neurotoxic Comparisons

Research comparing the neurotoxicity of glycidamide and acrylamide in rats indicates that acrylamide's toxic effects are greater than those of glycidamide in behavioral and neuro-biochemical tests. This suggests that nerve tissue is more susceptible to acrylamide, with glycidamide having a lesser influence on neurotoxic effects (Deng, Jiao & He, 1997).

3. Impact on Protein Kinase Phosphorylation

Protein Kinase Phosphorylation

A study on glycidamide's action on Ca2+/calmodulin-dependent protein kinase phosphorylation reveals an increase in phosphorylation of neurofilament proteins in the brain and spinal cord of treated animals. This suggests a possible involvement in the pathogenesis of glycidamide-induced neurotoxicity (Reagan, Wilmarth, Friedman & Abou‐Donia, 1995).

4. Genotoxicity and DNA Adduct Formation

DNA Adduct Formation

Glycidamide exhibits genotoxicity by forming DNA adducts at specific locations within human and mouse genes, including TP53. This genotoxicity is more pronounced after glycidamide treatment than acrylamide, emphasizing its potential carcinogenic effects (Besaratinia & Pfeifer, 2004).

5. Nucleoside Adduct Characterization

Nucleoside Adducts

Research characterizing adducts formed in reactions of glycidamide with nucleosides like thymidine and cytidine contributes to understanding its mutagenic and carcinogenic potentials. Specific adducts identified include N3-(2-carboxy-2-hydroxyethyl)uridine, highlighting the chemical reactivity of glycidamide (Backman, Sjöholm & Kronberg, 2004).

Future Directions

Future research on Glycidamide could focus on its impact on the growth and migratory ability of cancer cells . Another area of interest could be the association between dietary acrylamide intake and the risk of women’s cancers .

properties

IUPAC Name

oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAZQSYXRGRESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2031374
Record name Glycidamide
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Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/.
Record name Glycidamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Glycidamide

CAS RN

5694-00-8
Record name Glycidamide
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Record name Glycidamide
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Record name Glycidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2031374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane-2-carboxamide
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Record name 2,3-EPOXYPROPANAMIDE
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Record name Glycidamide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,750
Citations
A Besaratinia, GP Pfeifer - Journal of the National Cancer …, 2004 - academic.oup.com
… Glycidamide treatment dose-dependently increased the frequency of cII mutations … Glycidamide was more mutagenic than acrylamide at any given dose. The spectrum of glycidamide-…
Number of citations: 240 academic.oup.com
DR Doerge, GG da Costa, LP McDaniel… - … /Genetic Toxicology and …, 2005 - Elsevier
Acrylamide (AA) is an important industrial chemical that is neurotoxic, mutagenic to somatic and germ cells, and carcinogenic in chronic rodent bioassays. Recent findings of AA in many …
Number of citations: 216 www.sciencedirect.com
CJ Calleman, E Bergmark… - Chemical Research in …, 1990 - ACS Publications
… prompted us to investigate the possible formation of glycidamide, a reactive epoxide metabolite. The … Thisfinding suggests that the possible role of glycidamide in the neurotoxicity and …
Number of citations: 212 pubs.acs.org
G Gamboa da Costa, MI Churchwell… - Chemical research in …, 2003 - ACS Publications
Acrylamide (AA) is a high production volume chemical with many industrial uses; however, recent findings of ppm levels in starchy foods cooked at high temperature have refocused …
Number of citations: 318 pubs.acs.org
E Bergmark, CJ Calleman, LG Costa - Toxicology and applied …, 1991 - Elsevier
A method was developed for the determination of hemoglobin (Hb) adducts formed by the neurotoxic agent acrylamide and its mutagenic epoxide metabolite glycidamide. The method …
Number of citations: 185 www.sciencedirect.com
M Baum, E Fauth, S Fritzen, A Herrmann… - … /Genetic Toxicology and …, 2005 - Elsevier
Acrylamide (AA) can be formed in certain foods by heating, predominantly from the precursor asparagine. It is a carcinogen in animal experiments, but the relevance of dietary exposure …
Number of citations: 112 www.sciencedirect.com
DR Doerge, JF Young, LP McDaniel… - Toxicology and Applied …, 2005 - Elsevier
… This study compares the toxicokinetics of AA and its epoxide metabolite, glycidamide (GA), in serum and tissues of male and female F344 rats following acute exposure by intravenous, …
Number of citations: 138 www.sciencedirect.com
DR Doerge, JF Young, LP McDaniel… - Toxicology and applied …, 2005 - Elsevier
… This study compares the toxicokinetics of AA and its epoxide metabolite glycidamide (GA) in serum and tissues of male and female B6C3F1 mice following acute dosing by intravenous, …
Number of citations: 126 www.sciencedirect.com
N Watzek, N Böhm, J Feld, D Scherbl… - Chemical Research …, 2012 - ACS Publications
Acrylamide (AA) is formed during the heating of food and is classified as a genotoxic carcinogen. The margin of exposure (MOE), representing the distance between the bench mark …
Number of citations: 73 pubs.acs.org
MI Boettcher, HM Bolt, H Drexler, J Angerer - Archives of toxicology, 2006 - Springer
We investigated the human metabolism of AA to the mercapturic acids N-acetyl-S-(2-carbamoylethyl)-l-cysteine (AAMA) and N-(R/S)-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-l-cysteine (…
Number of citations: 125 link.springer.com

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